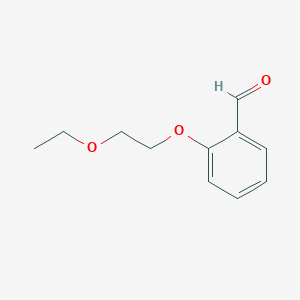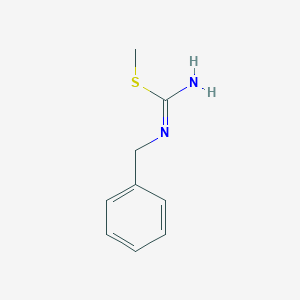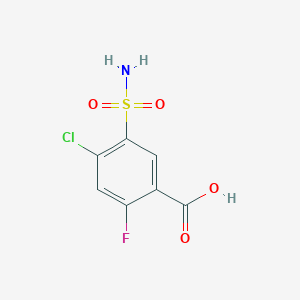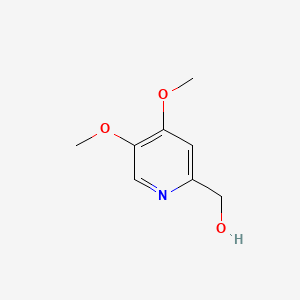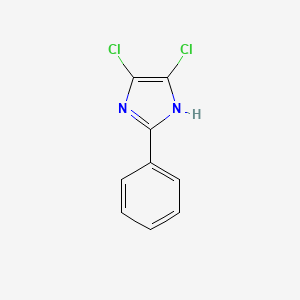
4,5-Dichlor-2-phenyl-1H-imidazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions and a phenyl group at the 2nd position of the imidazole ring. Imidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-phenyl-1H-imidazole has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
4,5-Dichloro-2-phenyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .
Mode of Action
Imidazole derivatives have been known to interact with various biological targets due to their broad range of chemical and biological properties . For instance, some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
4,5-Dichloro-2-phenyl-1H-imidazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it can bind to the active sites of enzymes, altering their activity and impacting the overall biochemical processes within the cell . The compound’s interaction with proteins can also influence protein folding and stability, further affecting cellular functions.
Cellular Effects
The effects of 4,5-Dichloro-2-phenyl-1H-imidazole on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating signaling pathways, this compound can alter cellular responses to external stimuli, potentially leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 4,5-Dichloro-2-phenyl-1H-imidazole can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, 4,5-Dichloro-2-phenyl-1H-imidazole exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound may inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, 4,5-Dichloro-2-phenyl-1H-imidazole can modulate gene expression by interacting with DNA or transcription factors, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dichloro-2-phenyl-1H-imidazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,5-Dichloro-2-phenyl-1H-imidazole remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4,5-Dichloro-2-phenyl-1H-imidazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
4,5-Dichloro-2-phenyl-1H-imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating enzyme activity, leading to changes in metabolite levels . For instance, it may inhibit key enzymes in metabolic pathways, resulting in the accumulation or depletion of specific metabolites . These interactions highlight the compound’s potential to alter cellular metabolism and its relevance in biochemical research.
Transport and Distribution
The transport and distribution of 4,5-Dichloro-2-phenyl-1H-imidazole within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 4,5-Dichloro-2-phenyl-1H-imidazole may localize to specific cellular compartments, influencing its accumulation and activity . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
4,5-Dichloro-2-phenyl-1H-imidazole exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-phenyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions typically include mild temperatures and the use of proto-demetallation, tautomerization, and dehydrative cyclization steps .
Industrial Production Methods: In industrial settings, the production of 4,5-Dichloro-2-phenyl-1H-imidazole often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include the use of solvents such as ethanol and the application of ultrasonication to enhance reaction rates .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dichloro-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products:
Substitution: Formation of substituted imidazoles with various functional groups.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
4,5-Dichloroimidazole: Similar in structure but lacks the phenyl group at the 2nd position.
2-Phenylimidazole: Similar in structure but lacks the chlorine atoms at the 4th and 5th positions.
4,5-Diphenylimidazole: Contains phenyl groups at both the 2nd and 4th positions but lacks chlorine atoms.
Uniqueness: 4,5-Dichloro-2-phenyl-1H-imidazole is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4,5-dichloro-2-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJFZCVZBMLFIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


